molecular formula C19H18N4O5 B11118718 (E)-3,4-dimethoxy-N-(2-oxo-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)ethyl)benzamide

(E)-3,4-dimethoxy-N-(2-oxo-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)ethyl)benzamide

Cat. No.: B11118718
M. Wt: 382.4 g/mol
InChI Key: LDIMXELNWBNKIB-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,4-dimethoxybenzoyl chloride with an appropriate hydrazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,4-DIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H18N4O5

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H18N4O5/c1-27-14-8-7-11(9-15(14)28-2)18(25)20-10-16(24)22-23-17-12-5-3-4-6-13(12)21-19(17)26/h3-9,21,26H,10H2,1-2H3,(H,20,25)

InChI Key

LDIMXELNWBNKIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O)OC

Origin of Product

United States

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